molecular formula C16H14N2O2S B2607743 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 922405-91-2

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No. B2607743
CAS RN: 922405-91-2
M. Wt: 298.36
InChI Key: BGXUBRKQOXAIIG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide, also known as BTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTC is a cyclopropane carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Spectroscopic Studies

The compound N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide belongs to a class of novel heterocyclic compounds. For instance, Patel et al. (2015) synthesized similar compounds characterized by 1HNMR, 13CNMR, FT-IR, and LC-MS spectral studies, highlighting the detailed analytical methods used in studying the structural properties of such compounds (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Reactivity and Electrophilic Substitution

Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of a related compound, 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions. This study offers insights into the chemical behavior and potential reactivity pathways for structurally similar compounds (А. Aleksandrov & М. М. El’chaninov, 2017).

Biological and Pharmacological Applications

Antimicrobial Activity

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for antimicrobial activities by Nam et al. (2010). This provides a perspective on the potential antimicrobial applications of similar compounds (N. Nam, P. Dung, P. Thuong, & T. T. Hien, 2010).

Cytotoxic and Anticancer Activities

Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and evaluated their cytotoxic, anti-inflammatory, psychotropic, and antimicrobial activities. This research points towards the diverse pharmacological applications of compounds containing the benzo[d]thiazol-2-yl moiety (A. Zablotskaya, I. Segal, A. Geronikaki, T. Eremkina, S. Belyakov, M. Petrova, I. Shestakova, L. Zvejniece, & V. Nikolajeva, 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(11-7-8-11)18(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXUBRKQOXAIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

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